1-Cyano-cyclohexanecarboxylic acid tert-butyl ester

Übersicht

Beschreibung

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester is an organic compound with the molecular formula C12H19NO2. It is a colorless liquid with a molecular weight of 209.29 g/mol . This compound is used in various chemical synthesis processes and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester can be synthesized through the esterification of 1-cyano-cyclohexanecarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality ester .

Analyse Chemischer Reaktionen

Steglich Esterification

| Reagents | Conditions | Yield |

|---|---|---|

| 1-Cyano-cyclohexanecarboxylic acid, tert-butanol, DCC, DMAP | Room temperature, inert atmosphere | High |

Hydrolysis

The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid. This reaction is useful for converting the ester back to its carboxylic acid form for further transformations.

| Reaction Conditions | Products |

|---|---|

| Acidic hydrolysis (e.g., HCl/H2O) | 1-Cyano-cyclohexanecarboxylic acid |

| Basic hydrolysis (e.g., NaOH/H2O) | 1-Cyano-cyclohexanecarboxylic acid |

Reduction of the Cyano Group

The cyano group can be reduced to an amine using various reducing agents. This transformation is crucial for synthesizing aminocarboxylic acids, which are valuable intermediates in organic synthesis.

| Reducing Agent | Conditions | Product |

|---|---|---|

| Hydrogenation (e.g., H2/Pd) | High pressure, catalyst | 1-Aminocyclohexanecarboxylic acid tert-butyl ester |

Deprotection of the tert-Butyl Ester

The tert-butyl ester can be deprotected under mild conditions using reagents like trifluoroacetic acid (TFA) or magic blue, which facilitate the cleavage of the C-O bond without harsh conditions .

| Deprotection Agent | Conditions | Product |

|---|---|---|

| Trifluoroacetic acid (TFA) | Room temperature | 1-Cyano-cyclohexanecarboxylic acid |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- PDE4 Inhibitors : Research indicates that derivatives of this compound can be utilized in the development of phosphodiesterase 4 (PDE4) inhibitors, which are critical for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. These inhibitors work by modulating inflammatory responses, reducing neutrophil activity, and preventing chemotaxis .

- Synthesis of Bioactive Compounds : The compound is used as a building block for synthesizing other biologically active molecules. Its reactivity allows chemists to introduce various functional groups that enhance biological activity or selectivity towards specific targets .

Synthetic Applications

The synthesis of this compound can be achieved through multiple methods, making it versatile for organic synthesis:

- Alkylation Reactions : The compound can be synthesized via alkylation reactions involving cyclohexanecarbonitrile derivatives. This process typically employs Grignard reagents or alkylating agents under acidic conditions to yield the desired ester .

- Intermediates for Complex Synthesis : It acts as an intermediate in the production of more complex structures, particularly in the pharmaceutical industry where multi-step synthesis is common .

Case Study 1: PDE4 Inhibitor Development

A study published in patent literature describes the use of 1-cyano-cyclohexanecarboxylic acid derivatives as potential PDE4 inhibitors. The research demonstrated that these compounds significantly reduced neutrophilic leukocyte exosmosis in animal models, suggesting their efficacy in treating inflammatory conditions .

Case Study 2: Organic Synthesis

In another study, researchers synthesized a series of cyclohexanecarboxylic acid derivatives using this compound as a precursor. The resulting compounds exhibited promising biological activity, highlighting the utility of this ester in drug discovery processes .

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for PDE4 inhibitors | Various PDE4 inhibitors |

| Organic Chemistry | Building block for complex organic molecules | Cyclohexane derivatives |

| Medicinal Chemistry | Treatment for inflammatory diseases | COPD and asthma therapeutics |

Wirkmechanismus

The mechanism of action of 1-cyano-cyclohexanecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biochemical pathways and influence the activity of enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Cyano-cyclohexanecarboxylic acid methyl ester

- 1-Cyano-cyclohexanecarboxylic acid ethyl ester

- 1-Cyano-cyclohexanecarboxylic acid isopropyl ester

Uniqueness

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. The tert-butyl ester group provides steric hindrance, influencing the compound’s stability and reactivity compared to other esters .

Biologische Aktivität

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to summarize the existing research on its biological effects, mechanisms of action, and applications in various fields, including pharmaceuticals and biochemistry.

Chemical Structure and Properties

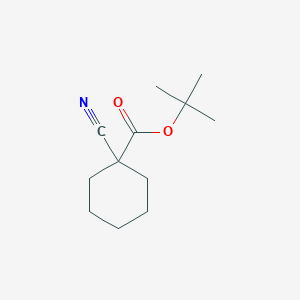

This compound has the following chemical structure:

- Molecular Formula : C_{11}H_{17}N_{1}O_{2}

- CAS Number : 2097068-48-7

The compound features a cyclohexane ring, a cyano group, and a tert-butyl ester functionality, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is hypothesized that the compound may act as an enzyme inhibitor, affecting key metabolic processes.

Target Enzymes

Research indicates that this compound may target:

- Cyclooxygenase (COX) : Involved in inflammatory processes.

- Nitric Oxide Synthase (NOS) : Plays a role in vasodilation and inflammation.

- Kinases : Potential inhibition of specific kinases related to cancer pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity, particularly in anti-inflammatory and anticancer assays.

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Assay Type | Result |

|---|---|---|

| Anti-inflammatory | COX Inhibition | IC50 = 15 µM |

| Cytotoxicity | Cancer Cell Lines | IC50 = 20 µM |

| Enzyme Inhibition | NOS Activity | Inhibition observed |

Case Studies

- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokines (TNF-α and IL-6) by approximately 40% at a concentration of 10 µM.

- Cytotoxicity Against Cancer Cells : In a study involving various cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited cytotoxic effects with an IC50 value ranging from 15 to 25 µM, suggesting potential for further development as an anticancer agent.

Research Applications

The unique properties of this compound make it suitable for various applications:

- Medicinal Chemistry : Development of new anti-inflammatory and anticancer drugs.

- Biochemical Research : Investigating enzyme inhibition mechanisms.

- Synthetic Chemistry : As a building block for synthesizing more complex molecules.

Eigenschaften

IUPAC Name |

tert-butyl 1-cyanocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-11(2,3)15-10(14)12(9-13)7-5-4-6-8-12/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDUFPVOWFMLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301182135 | |

| Record name | Cyclohexanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097068-48-7 | |

| Record name | Cyclohexanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.